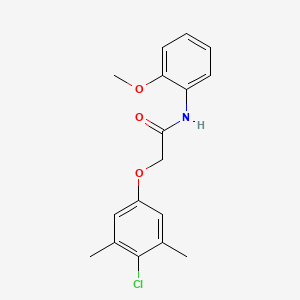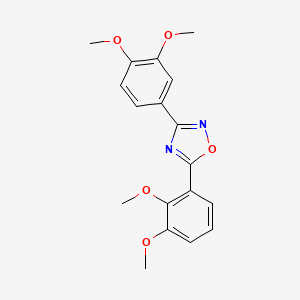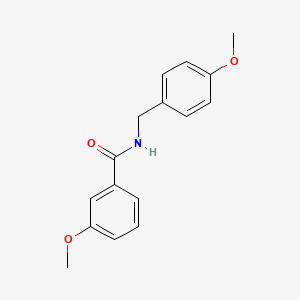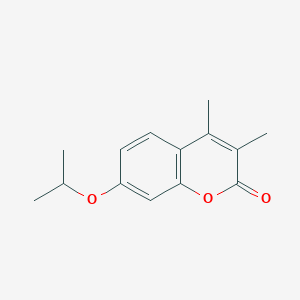![molecular formula C18H16N2O2 B5712718 3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that has been extensively studied for its potential medical applications. DMQX belongs to the family of quinazolinones, which are known to exhibit a wide range of biological activities. DMQX has been found to have potent antagonistic effects on glutamate receptors, which are involved in the regulation of neuronal activity.
Scientific Research Applications
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to have potent antagonistic effects on several subtypes of glutamate receptors, including AMPA, kainate, and NMDA receptors. Glutamate receptors are involved in the regulation of synaptic plasticity, learning, and memory. Dysregulation of glutamate receptor signaling has been implicated in several neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and schizophrenia.
Mechanism of Action
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone acts as a competitive antagonist of glutamate receptors, blocking the binding of glutamate to the receptor and preventing the activation of downstream signaling pathways. This compound has been found to have higher affinity for kainate receptors than for AMPA or NMDA receptors. The antagonistic effects of this compound on glutamate receptors have been shown to reduce excitotoxicity and protect against neuronal damage in several animal models of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its antagonistic effects on glutamate receptors, this compound has been found to modulate the activity of several other neurotransmitter systems, including GABA, dopamine, and acetylcholine. This compound has also been found to regulate the expression of several genes involved in neuronal function and survival.
Advantages and Limitations for Lab Experiments
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has several advantages for use in lab experiments. It has high potency and selectivity for glutamate receptors, allowing for precise modulation of glutamate receptor signaling. This compound has also been found to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, this compound has several limitations, including its low solubility in aqueous solutions and its potential off-target effects on other neurotransmitter systems.
Future Directions
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone has several potential future directions for research. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and selectivity for specific glutamate receptor subtypes. Another area of interest is the investigation of the therapeutic potential of this compound in animal models of neurological and psychiatric disorders. Finally, the role of this compound in modulating synaptic plasticity and learning and memory processes warrants further investigation.
Synthesis Methods
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone can be synthesized by the reaction of 3,4-dimethylphenylacetic acid with 2-aminoacetophenone in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then cyclized with ammonium acetate to yield this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
3-[2-(3,4-dimethylphenyl)-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-14(9-13(12)2)17(21)10-20-11-19-16-6-4-3-5-15(16)18(20)22/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMULQJOKRAFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)

![2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5712696.png)


![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5712747.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)